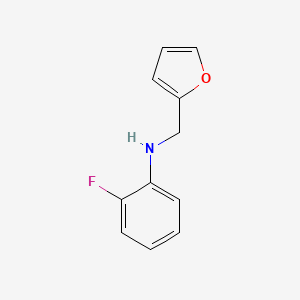

2-fluoro-N-(furan-2-ylmethyl)aniline

描述

2-Fluoro-N-(furan-2-ylmethyl)aniline is a secondary amine featuring a fluorinated aniline core linked to a furfuryl group. This compound is of interest in medicinal chemistry and materials science due to the electronic effects imparted by the fluorine substituent and the furan heterocycle.

属性

IUPAC Name |

2-fluoro-N-(furan-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c12-10-5-1-2-6-11(10)13-8-9-4-3-7-14-9/h1-7,13H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHLVOFNCMLNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=CC=CO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reductive Amination of 2-Fluoroaniline with Furan-2-carbaldehyde

Overview:

The most commonly reported method for synthesizing 2-fluoro-N-(furan-2-ylmethyl)aniline is via reductive amination. This involves the condensation of 2-fluoroaniline with furan-2-carbaldehyde followed by reduction of the formed imine intermediate to the corresponding secondary amine.

$$

\text{2-fluoroaniline} + \text{furan-2-carbaldehyde} \xrightarrow[\text{reductant}]{\text{solvent, catalyst}} \text{this compound}

$$

- Solvent: Methanol or other polar solvents

- Catalyst: Palladium supported on carbon nanotubes (Pd@CNTs) or similar heterogeneous catalysts

- Reducing agent: Often hydrogen gas or chemical reductants under mild conditions

- Temperature: Ambient to moderate temperatures to avoid decomposition of the furan ring

- Reaction Time: Several hours depending on catalyst and conditions

- High conversion rates and purity of the product

- Mild reaction conditions preserve sensitive functional groups such as the furan ring

- Catalyst recyclability in some cases

| Parameter | Typical Condition | Outcome |

|---|---|---|

| Solvent | Methanol | Good solubility of reactants |

| Catalyst | Pd@CNTs | High catalytic activity |

| Reducing agent | Hydrogen gas or NaBH4 | Efficient imine reduction |

| Temperature | 25–60 °C | Optimal for selectivity |

| Reaction time | 4–16 hours | Complete conversion |

| Yield | 80–95% | High isolated yields |

This method is supported by Vulcan Chemicals' product synthesis description, emphasizing the reaction of furan-2-carbaldehyde with 2-fluoroaniline under mild reductive conditions using Pd@CNT catalysts to achieve high purity and yield.

Photochemical and Transition-Metal-Free Approaches (Emerging Methods)

Recent research has explored transition-metal-free and photochemical methods for functionalizing anilines with fluoroalkyl groups, which may be applicable or adaptable for synthesizing fluorinated aniline derivatives like this compound.

- Use of visible light irradiation to induce difluoroalkylation on aniline substrates.

- Employing eosin Y or electron donor-acceptor complexes as photocatalysts.

- Mild conditions, no need for transition metals, and good functional group tolerance.

- Mix aniline derivative with fluoroalkyl iodides, base (e.g., sodium carbonate), and photocatalyst in anhydrous solvent (DMSO or DMF).

- Irradiate with LED light at specific wavelengths (427–525 nm) under inert atmosphere.

- Isolate product after extraction and purification.

While this approach is primarily demonstrated for difluoroalkylation, it indicates potential for developing new synthetic routes for fluorinated aniline derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reductive Amination | 2-fluoroaniline + furan-2-carbaldehyde, Pd@CNT catalyst, methanol, H2 | High yield, mild conditions | Requires catalyst and reductant |

| Acylation + Reduction | N-(furan-2-ylmethyl)aniline, acyl chloride, reducing agent | Allows functional group modifications | Multi-step, longer synthesis |

| Photochemical Difluoroalkylation | Aniline derivative, fluoroalkyl iodide, eosin Y, LED light, base | Transition-metal-free, mild | Emerging method, scope limited |

Research Findings and Notes

- The reductive amination method is the most established and reliable for preparing this compound, providing high purity and yield under mild conditions.

- Catalyst choice, solvent, and temperature critically influence the reaction efficiency and selectivity.

- Emerging photochemical methods offer promising alternatives for fluorine incorporation but require further optimization for this specific compound class.

- Functional group tolerance and stability of the furan ring are important considerations during synthesis to avoid ring degradation or side reactions.

- No direct synthetic procedures involving complex heterocyclic ring formation or multi-step syntheses specific to this compound were found, indicating reductive amination remains the preferred approach.

化学反应分析

Types of Reactions

2-fluoro-N-(furan-2-ylmethyl)aniline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The fluorine atom on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

科学研究应用

Organic Synthesis

2-Fluoro-N-(furan-2-ylmethyl)aniline serves as an important intermediate in organic synthesis. It facilitates the preparation of more complex molecules, particularly those involving aniline derivatives.

| Application | Description |

|---|---|

| Intermediate in Synthesis | Enables the formation of other fluorinated compounds, enhancing their biological activity. |

| Building Block | Used in creating pharmaceuticals and agrochemicals due to its reactivity with various functional groups. |

Medicinal Chemistry

In medicinal chemistry, this compound is being studied for its potential biological activities. The presence of the fluorine atom can enhance binding affinity to biological targets, making it relevant for drug design.

| Research Focus | Findings |

|---|---|

| Biological Pathways | Investigated for interactions with enzymes and receptors, affecting metabolic pathways. |

| Structure-Activity Relationship (SAR) | Analyzed to determine how structural variations influence pharmacological effects. |

Environmental Research

The compound's stability and reactivity make it a candidate for studying environmental interactions, particularly in assessing the behavior of fluorinated compounds in ecosystems.

| Environmental Impact | Implications |

|---|---|

| Persistence Studies | Understanding how fluorinated compounds behave in soil and water systems. |

| Toxicity Assessments | Evaluating potential ecological risks associated with its use in various applications. |

Case Study 1: Drug Development

A recent study explored the use of this compound as a lead compound for developing novel anti-cancer agents. The study highlighted its ability to inhibit specific cancer cell lines effectively.

Case Study 2: Agrochemical Applications

Research demonstrated that derivatives of this compound could enhance crop protection against pests while being less toxic to beneficial insects, showcasing its potential in sustainable agriculture.

作用机制

The mechanism of action of 2-fluoro-N-(furan-2-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to certain enzymes and receptors. This interaction can modulate biological activities, leading to various pharmacological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Structural and Electronic Variations

Key structural analogs differ in substituent positions, fluorine count, and auxiliary functional groups. Below is a comparative analysis:

Key Observations :

- Fluorine Position : The 2-fluoro substitution (target compound) vs. 3-fluoro or 2,4-difluoro derivatives alters electronic properties and steric interactions. For example, 2-fluoro substitution may enhance resonance effects on the aniline ring compared to 3-fluoro .

- Auxiliary Groups : The methoxy group in 2-Fluoro-N-(4-methoxyphenyl)aniline increases electron density on the phenyl ring, contrasting with the electron-withdrawing furan moiety in the target compound .

Spectroscopic Properties

1H NMR data for non-fluorinated N-(furan-2-ylmethyl)aniline (δ 7.36–4.31 ppm) provides a baseline for comparison. Introducing fluorine at the 2-position would deshield adjacent protons, shifting resonances upfield. For example, in 2-Fluoro-N-(4-nitrophenyl)aniline, aromatic protons exhibit distinct splitting patterns due to fluorine coupling .

生物活性

2-fluoro-N-(furan-2-ylmethyl)aniline is an organic compound notable for its unique structural features, combining a fluorine atom, an aniline moiety, and a furan ring. Its chemical formula is C₁₁H₁₀FNO. This compound has garnered attention in medicinal chemistry due to its potential applications as a lead compound for drug discovery. Despite its structural appeal, detailed studies on its biological activity are still emerging.

The synthesis of this compound can be achieved through various methods, with one common approach being the reaction of furan-2-carbaldehyde with 2-fluoroaniline in the presence of a reducing agent under mild conditions. Typically, methanol is used as a solvent along with a palladium catalyst supported on carbon nanotubes (Pd@CNTs), yielding high purity and conversion rates .

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(furan-2-ylmethyl)aniline | Lacks fluorine; retains aniline-furan structure | Serves as a precursor for fluorinated derivatives |

| 3-Fluoro-N-(furan-2-ylmethyl)aniline | Fluorine at the 3-position | Different regioselectivity affecting reactivity |

| N-(furan-2-ylmethylene)aniline | Contains a double bond instead of a methyl group | Alters reactivity and potential biological activity |

Antimicrobial Activity

Research into related compounds indicates that modifications in the aniline structure can lead to varying degrees of antimicrobial activity. For instance, compounds with electron-withdrawing groups like fluorine have shown increased antibacterial effectiveness against both Gram-positive and Gram-negative bacteria .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its interactions with specific molecular targets could involve enzyme inhibition or receptor modulation, similar to other aniline derivatives. The fluorine atom is believed to play a crucial role in enhancing these interactions .

Case Studies and Research Findings

A review of literature reveals that compounds structurally similar to this compound have exhibited promising biological activities:

- Antibacterial Studies : In one study, derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains, indicating significant antibacterial potential .

- Antifungal Activity : Other studies have reported that similar compounds demonstrated antifungal properties with MIC values against common fungal pathogens like Candida albicans .

常见问题

Basic: What are the optimal synthetic routes for 2-fluoro-N-(furan-2-ylmethyl)aniline, and how can purity be ensured?

The compound can be synthesized via reductive amination of 2-fluoroaniline with furfural derivatives using a Pd/NiO catalyst under hydrogen atmosphere. Key parameters include:

- Catalyst loading : 1.1 wt% Pd/NiO achieves 95% isolated yield for analogous N-(furan-2-ylmethyl)aniline derivatives .

- Reaction conditions : 25°C for 10 hours in methanol or isopropanol, followed by filtration and solvent evaporation .

- Purification : Flash column chromatography (petroleum ether:AcOEt = 30:1) yields >85% purity. Confirm structure via ¹H/¹³C NMR (e.g., δ 4.35 ppm for –CH₂–, δ 152.7 ppm for aromatic carbons) .

Basic: How can NMR spectroscopy confirm the structural integrity of this compound?

Key NMR features include:

- ¹H NMR : Aromatic protons (δ 7.20–6.60 ppm), furan protons (δ 6.35–6.27 ppm), and –CH₂– linkage (δ 4.35 ppm) .

- ¹³C NMR : Fluorine-substituted aromatic carbons (δ 152–141 ppm), furan carbons (δ 110–106 ppm), and methylene carbons (δ 41–38 ppm) .

- Fluorine coupling : Absence of splitting in ¹⁹F NMR confirms para-fluoro substitution .

Advanced: How does fluorine substitution influence the electronic and steric properties of this compound?

Fluorine introduces electron-withdrawing effects , altering:

- Reactivity : Increased electrophilicity at the aniline ring, enhancing susceptibility to nucleophilic substitution or cross-coupling reactions .

- Tautomerism : Stabilizes keto-enol tautomers in protic solvents, as observed in fluorinated Schiff base analogs .

- Spectroscopic shifts : Redshifts in UV-Vis spectra due to conjugation with the furan ring . Comparative studies of fluoroaniline isomers (e.g., 2-fluoro vs. 3-fluoro) reveal distinct electronic environments via DFT calculations .

Advanced: How can researchers address unexpected side products during synthesis, such as nitroso intermediates?

In reductive amination, nitroso imine intermediates may oxidize to nitro derivatives under aerobic conditions. Mitigation strategies include:

- Inert atmosphere : Use N₂ or H₂ to suppress oxidation .

- Low temperature : Reactions at 0°C minimize decomposition (e.g., avoiding room temperature for thiophene-fused analogs) .

- Mechanistic analysis : Probe sp³ C–H acidity via deuterium labeling to assess elimination barriers .

Advanced: What crystallographic tools are recommended for structural elucidation if single crystals are unavailable?

- Cambridge Structural Database (CSD) : Compare bond lengths/angles with analogs (e.g., N-(furan-2-ylmethyl)-4-methylaniline) .

- SHELX suite : For refinement of high-resolution data; SHELXL handles twinned macromolecular crystals .

- Alternative methods : Use powder XRD paired with DFT-optimized geometries when single-crystal data is inaccessible .

Advanced: What are the environmental degradation pathways for this compound?

- Biodegradation : Aniline dioxygenase-expressing bacteria (e.g., Pseudomonas) cleave the aromatic ring, but fluorination may reduce enzymatic efficiency .

- Photodegradation : UV irradiation in aqueous solutions generates hydroxylated byproducts; monitor via LC-MS .

- Adsorption : Macroporous resins (e.g., NKA-II) show high affinity for aniline derivatives via Freundlich isotherms .

Advanced: How can mechanistic contradictions in reductive amination be resolved?

Case study: Attempted synthesis of thieno-fused pyrazole from 2-fluoroaniline derivatives yielded nitroso oxidation byproducts. Recommendations:

- Kinetic vs. thermodynamic control : Lower temperatures favor N,N-bond formation over oxidation .

- Computational modeling : Calculate activation energies for competing pathways (e.g., nitroso→nitro oxidation vs. cyclization) using Gaussian or ORCA .

Advanced: What computational methods predict solvent effects on this compound’s stability?

- COSMO-RS : Simulate solvation free energies in polar aprotic solvents (e.g., DMF, NMP) to optimize reaction media .

- MD simulations : Assess hydrogen-bonding interactions in protic solvents (e.g., methanol), which stabilize keto tautomers .

Advanced: How do solvent choices impact catalytic reductive amination efficiency?

- Polar solvents : Methanol or isopropanol enhance Pd/NiO catalyst activity (isolated yields >90%) .

- Non-polar solvents : Reduce byproduct formation but slow reaction kinetics .

- Additives : Acetic acid accelerates imine formation in THF, as shown in benzylamine analogs .

Advanced: How can researchers design comparative studies with fluorinated analogs?

- Isomer libraries : Synthesize 3-fluoro-, 4-fluoro-, and difluoro analogs (e.g., 2,4-difluoro-N-(furan-2-ylmethyl)aniline) to assess substituent effects .

- Structure-activity relationships (SAR) : Correlate fluorine position with biological activity (e.g., antimicrobial assays) or photophysical properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。